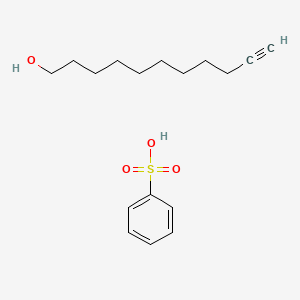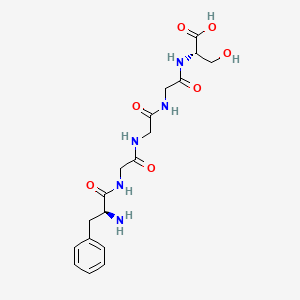
L-Phenylalanylglycylglycylglycyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanylglycylglycylglycyl-L-serine is a synthetic peptide composed of the amino acids phenylalanine, glycine, and serine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The presence of phenylalanine and serine in the peptide sequence suggests that it may have unique biochemical properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine, glycine, glycine, and L-phenylalanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency.
化学反应分析
Types of Reactions: L-Phenylalanylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to release individual amino acids.
Oxidation: Oxidation of the phenylalanine side chain can lead to the formation of quinones.
Substitution: The serine hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions involving the serine hydroxyl group.
Major Products:
Hydrolysis: Results in the release of L-phenylalanine, glycine, and L-serine.
Oxidation: Can produce quinones and other oxidized derivatives of phenylalanine.
Substitution: Leads to modified peptides with new functional groups attached to the serine residue.
科学研究应用
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of L-Phenylalanylglycylglycylglycyl-L-serine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The phenylalanine residue may interact with aromatic amino acid receptors, while the serine residue could participate in phosphorylation and other post-translational modifications. These interactions can influence cellular signaling pathways and biochemical processes.
相似化合物的比较
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
L-Serine: A non-essential amino acid important for protein synthesis and central nervous system function.
Glycylglycylglycyl: A tripeptide composed of three glycine residues, often used as a model peptide in research.
Uniqueness: L-Phenylalanylglycylglycylglycyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties. The presence of multiple glycine residues provides flexibility to the peptide chain, while the phenylalanine and serine residues offer specific functional interactions.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
629646-42-0 |
|---|---|
分子式 |
C18H25N5O7 |
分子量 |
423.4 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H25N5O7/c19-12(6-11-4-2-1-3-5-11)17(28)22-8-15(26)20-7-14(25)21-9-16(27)23-13(10-24)18(29)30/h1-5,12-13,24H,6-10,19H2,(H,20,26)(H,21,25)(H,22,28)(H,23,27)(H,29,30)/t12-,13-/m0/s1 |
InChI 键 |
DWFLAJMIAKDVMH-STQMWFEESA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


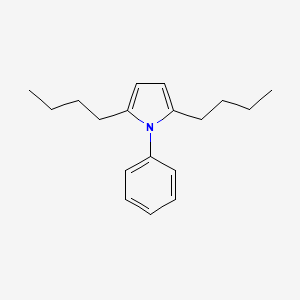
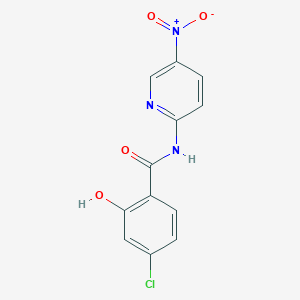
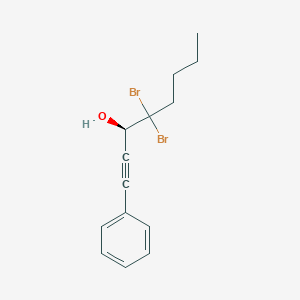
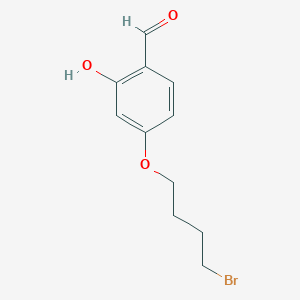
![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
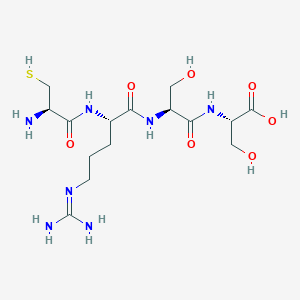
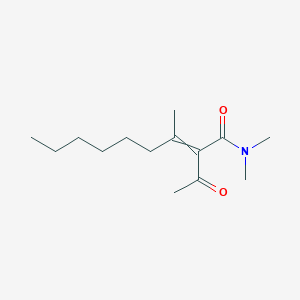
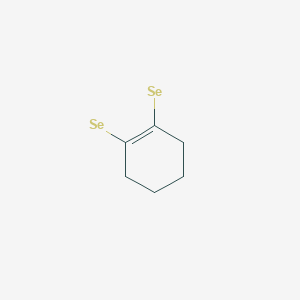
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)
![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
